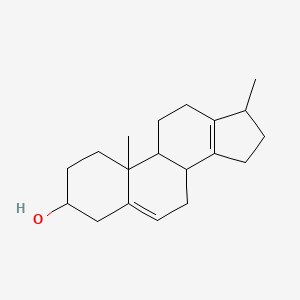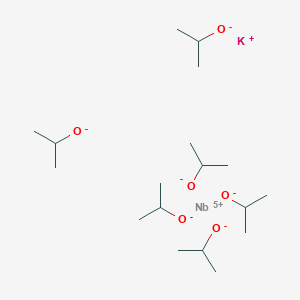
Niobium potassium isopropoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Niobium potassium isopropoxide: is a chemical compound with the formula C3H9KNbO . It is a niobium-based alkoxide that is often used in various chemical reactions and industrial applications. This compound is known for its sensitivity to moisture and its ability to act as a catalyst in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Niobium potassium isopropoxide can be synthesized through several methods. One common method involves the reaction of niobium pentachloride with potassium isopropoxide in an anhydrous environment. The reaction typically takes place in a solvent such as isopropanol, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, this compound is often produced using a sol-gel process. This method involves the hydrolysis and polycondensation of niobium alkoxides in the presence of potassium hydroxide. The resulting gel is then dried and calcined to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Niobium potassium isopropoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its ability to catalyze polymerization and isomerization reactions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or oxygen under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenated solvents and can be facilitated by heating the reaction mixture.
Major Products: The major products formed from these reactions include niobium oxides, niobium halides, and various organic compounds depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: Niobium potassium isopropoxide is widely used as a precursor in the synthesis of niobium-based materials, including niobium oxides and niobium nitrides. These materials have applications in catalysis, electronics, and materials science .
Biology and Medicine:
Industry: Industrially, this compound is used as a catalyst in the production of polymers and as a precursor in the manufacturing of advanced ceramics and coatings .
Mecanismo De Acción
The mechanism by which niobium potassium isopropoxide exerts its effects involves the formation of niobium-oxygen bonds. These bonds facilitate various catalytic processes, including the polymerization of organic compounds and the formation of niobium-based materials. The molecular targets and pathways involved in these processes are primarily related to the interaction of niobium with oxygen and other reactive species .
Comparación Con Compuestos Similares
Niobium isopropoxide: Similar in structure but lacks the potassium component.
Potassium isopropoxide: Contains potassium but lacks the niobium component.
Niobium pentachloride: A niobium-based compound used in similar catalytic applications but with different reactivity.
Uniqueness: Niobium potassium isopropoxide is unique due to its combined properties of niobium and potassium, which enhance its catalytic activity and make it suitable for a wide range of applications in both research and industry .
Propiedades
Fórmula molecular |
C18H42KNbO6 |
|---|---|
Peso molecular |
486.5 g/mol |
Nombre IUPAC |
potassium;niobium(5+);propan-2-olate |
InChI |
InChI=1S/6C3H7O.K.Nb/c6*1-3(2)4;;/h6*3H,1-2H3;;/q6*-1;+1;+5 |
Clave InChI |
HYWQXRUVXGGHRG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[K+].[Nb+5] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


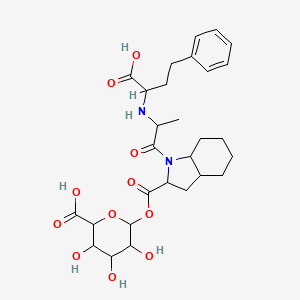
![[1,1'-Biphenyl]-4-carboxylic acid, 2'-[(1R)-1-[(2R)-3-[[2-(4-chloro-3-fluorophenyl)-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-](/img/structure/B12285752.png)

![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12285762.png)
![5-[7-(1-Bromoethyl)-1-benzofuran-2-yl]-3-tert-butyl-1,3-oxazolidin-2-one](/img/structure/B12285763.png)
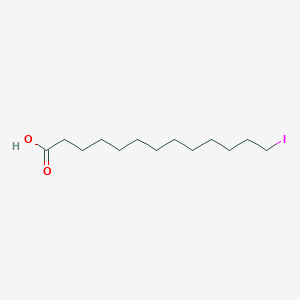

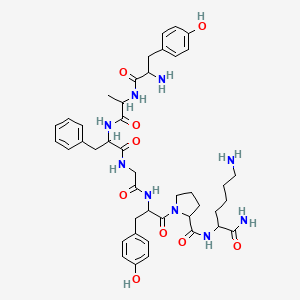
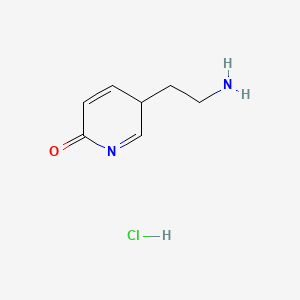
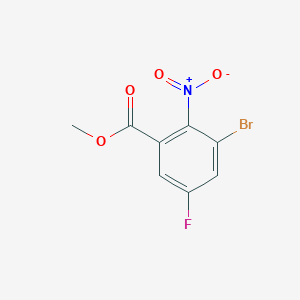
![4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-3-hydroxypentanoic acid](/img/structure/B12285790.png)
